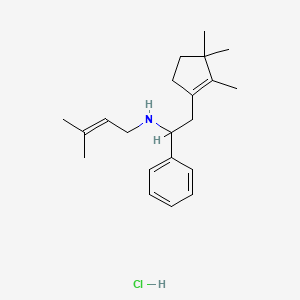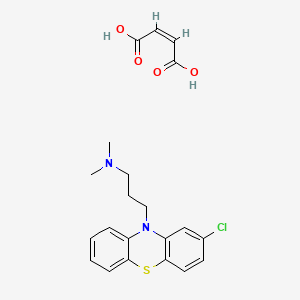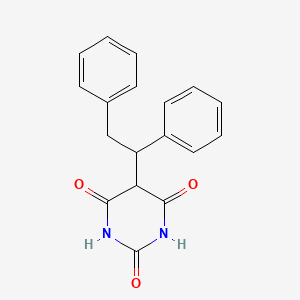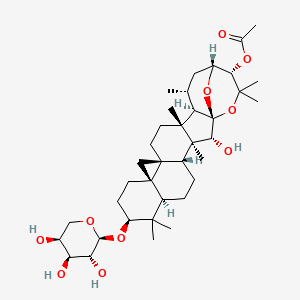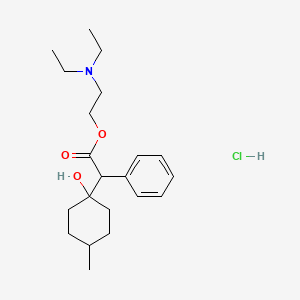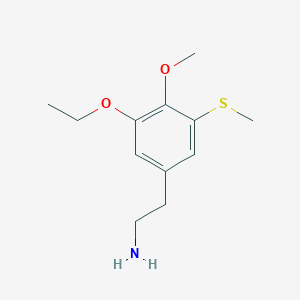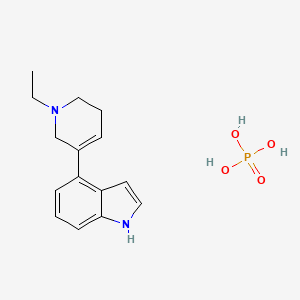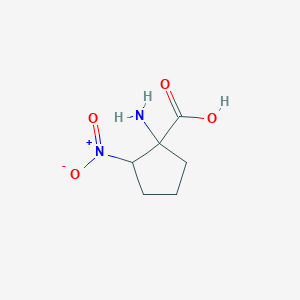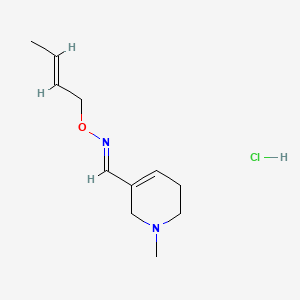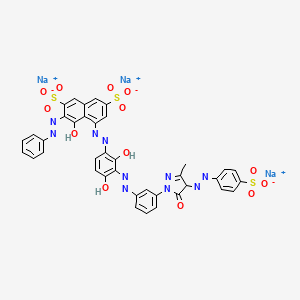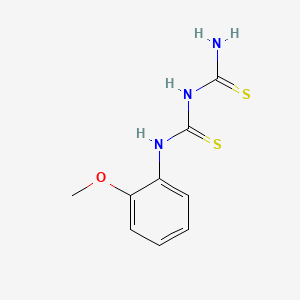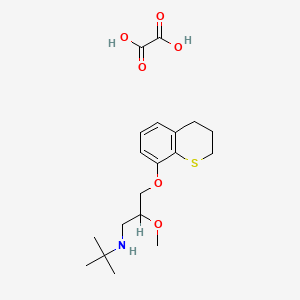
8-((3-tert-Butylamino-2-methoxypropyl)oxy)thiochroman oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((3-tert-Butylamino-2-methoxypropyl)oxy)thiochroman oxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiochroman ring system, which is a sulfur-containing heterocycle, and a tert-butylamino group, which contributes to its reactivity and biological activity.
Preparation Methods
The synthesis of 8-((3-tert-Butylamino-2-methoxypropyl)oxy)thiochroman oxalate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the thiochroman ring: This can be achieved through a cyclization reaction involving a sulfur-containing precursor.
Introduction of the tert-butylamino group: This step often involves the use of tert-butylamine and appropriate coupling reagents to attach the amino group to the thiochroman ring.
Oxalate formation: The final step involves the reaction of the intermediate compound with oxalic acid to form the oxalate salt.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
8-((3-tert-Butylamino-2-methoxypropyl)oxy)thiochroman oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced sulfur species.
Substitution: The tert-butylamino group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-((3-tert-Butylamino-2-methoxypropyl)oxy)thiochroman oxalate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases where sulfur-containing compounds have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-((3-tert-Butylamino-2-methoxypropyl)oxy)thiochroman oxalate involves its interaction with specific molecular targets. The tert-butylamino group can interact with biological receptors, potentially modulating their activity. The thiochroman ring system may also play a role in its biological effects by interacting with enzymes or other proteins. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
8-((3-tert-Butylamino-2-methoxypropyl)oxy)thiochroman oxalate can be compared with other similar compounds, such as:
8-((3-tert-Butylamino-2-hydroxypropyl)oxy)thiochroman oxalate: This compound has a hydroxy group instead of a methoxy group, which can affect its reactivity and biological activity.
8-((3-tert-Butylamino-2-methoxypropyl)oxy)chroman oxalate: This compound lacks the sulfur atom in the ring, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the thiochroman ring system, which imparts distinct chemical and biological properties.
Properties
CAS No. |
153804-38-7 |
|---|---|
Molecular Formula |
C19H29NO6S |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)-2-methoxypropyl]-2-methylpropan-2-amine;oxalic acid |
InChI |
InChI=1S/C17H27NO2S.C2H2O4/c1-17(2,3)18-11-14(19-4)12-20-15-9-5-7-13-8-6-10-21-16(13)15;3-1(4)2(5)6/h5,7,9,14,18H,6,8,10-12H2,1-4H3;(H,3,4)(H,5,6) |
InChI Key |
YJEAJTZMKNNTCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)OC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-[[2-(dimethylaminomethyl)-3-bicyclo[2.2.1]hept-5-enyl]methoxymethyl]-2-bicyclo[2.2.1]hept-5-enyl]-N,N-dimethyl-methanamine; picric acid](/img/structure/B12752337.png)
